molecular formula C11H8ClN3 B12972382 4-Chloro-1-methylimidazo[1,5-a]quinoxaline

4-Chloro-1-methylimidazo[1,5-a]quinoxaline

Cat. No.: B12972382
M. Wt: 217.65 g/mol
InChI Key: KDYMUHFEELZYMM-UHFFFAOYSA-N
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Description

4-Chloro-1-methylimidazo[1,5-a]quinoxaline is a heterocyclic aromatic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a quinoxaline ring, with a chlorine atom at the 4-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methylimidazo[1,5-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of high-throughput methods such as microwave-assisted reactions. These methods offer advantages in terms of reaction speed and yield. For example, the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation has been reported to produce 4,5-dihydroimidazo[1,5-a]quinoxalines efficiently .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-methylimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

4-chloro-1-methylimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C11H8ClN3/c1-7-13-6-10-11(12)14-8-4-2-3-5-9(8)15(7)10/h2-6H,1H3

InChI Key

KDYMUHFEELZYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C3=CC=CC=C3N=C2Cl

Origin of Product

United States

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